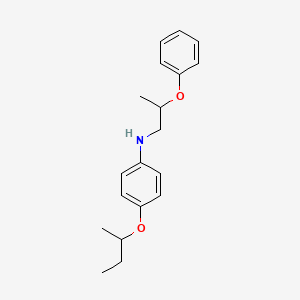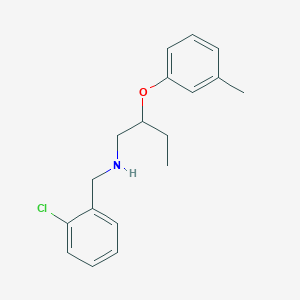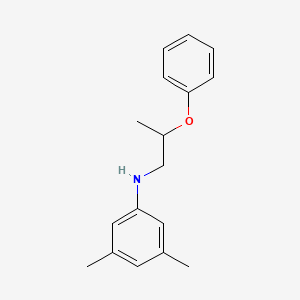
7-(trifluoromethyl)isoquinolin-1(2H)-one
Übersicht
Beschreibung
7-(Trifluoromethyl)isoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are a class of heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group attached to the isoquinolinone core enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 7-(trifluoromethyl)isoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates, which provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another approach includes the dehydrogenation reactions of 7,8-dihydroisoquinolines in the presence of iodic acid, which can lead to the formation of 1,7/8-substituted isoquinoline derivatives .
Industrial production methods often involve the use of environmentally friendly techniques, such as catalyst-free synthesis from hetaryl ureas and alcohols . These methods are suitable for high-yielding synthesis and can be applied to obtain various substituted isoquinolin-1-yl carbamates.
Analyse Chemischer Reaktionen
7-(Trifluoromethyl)isoquinolin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodocyclization and aryliodonium salts for arylation . Major products formed from these reactions include 3,4-dihydroisoquinolones and 3-methylisoquinolones .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound’s stability and reactivity make it useful in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-(trifluoromethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-(trifluoromethyl)isoquinolin-1(2H)-one include other isoquinolinone derivatives, such as 1,4-dihydro-1-phenyl-3(2H)-isoquinolinone and 2-methyl-4-phenyl-1(2H)-isoquinolinone . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the trifluoromethyl group in this compound makes it unique by enhancing its stability and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXOPRIQIDKOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654944 | |
| Record name | 7-(Trifluoromethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410086-28-1 | |
| Record name | 7-(Trifluoromethyl)-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=410086-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)
![3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline](/img/structure/B1389233.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1389235.png)

![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)
![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)

![2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389248.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine](/img/structure/B1389250.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389251.png)
